An In-depth Technical Guide to 2-Ethyl-6-nitro-1,3-benzoxazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Ethyl-6-nitro-1,3-benzoxazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-6-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the broader class of nitrobenzoxazoles. The benzoxazole core is a significant pharmacophore in medicinal chemistry, found in numerous compounds with a wide array of biological activities. The presence of a nitro group, a potent electron-withdrawing moiety, and an ethyl group at the 2-position, modulates the electronic properties and steric profile of the benzoxazole scaffold, making it an intriguing candidate for further investigation in drug discovery and materials science.[1]
This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, predicted spectroscopic data, and potential applications of 2-Ethyl-6-nitro-1,3-benzoxazole, synthesized from available literature on closely related analogues.
Physicochemical and Computational Properties
2-Ethyl-6-nitro-1,3-benzoxazole is a solid at room temperature. Its core structure consists of a benzene ring fused to an oxazole ring, with a nitro group at position 6 and an ethyl group at position 2.
Core Molecular Attributes
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | |
| Molecular Weight | 192.17 g/mol | |
| CAS Number | 13243-39-5 | |
| Appearance | Solid |
Computational Data for Drug Discovery Professionals
Computational models are invaluable for predicting the behavior of molecules in biological systems. The following table summarizes key predicted properties for 2-Ethyl-6-nitro-1,3-benzoxazole.
| Parameter | Predicted Value | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 69.17 Ų | Influences drug absorption and blood-brain barrier penetration. |
| LogP (Octanol-Water Partition Coefficient) | 2.2984 | A measure of lipophilicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 4 | Indicates the potential for interactions with biological targets. |
| Hydrogen Bond Donors | 0 | Affects binding affinity and solubility. |
| Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |
Synthesis of 2-Ethyl-6-nitro-1,3-benzoxazole
The synthesis of 2-substituted benzoxazoles is well-established, typically involving the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2][3] The following protocol is a standard and reliable method for synthesizing 2-ethyl-6-nitro-1,3-benzoxazole from commercially available starting materials.
Reaction Scheme
Step-by-Step Experimental Protocol
Materials:
-
2-Amino-5-nitrophenol
-
Propanoic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrophenol (1 equivalent).
-
Add an excess of propanoic acid (e.g., 1.2 equivalents) to the flask.
-
Carefully add polyphosphoric acid (PPA) to the mixture to act as both a solvent and a dehydrating agent. The amount should be sufficient to ensure good stirring.
-
Heat the reaction mixture to approximately 150°C with continuous stirring.[1] Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of ice-cold water with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.
-
The crude product should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
For purification, dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain pure 2-ethyl-6-nitro-1,3-benzoxazole.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring and the protons of the ethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3-8.5 | d | 1H | H-7 |
| ~8.1-8.3 | dd | 1H | H-5 |
| ~7.6-7.8 | d | 1H | H-4 |
| ~3.0-3.2 | q | 2H | -CH₂-CH₃ |
| ~1.4-1.6 | t | 3H | -CH₂-CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the oxygen, nitrogen, and nitro groups.[6][7][8][9]
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C-2 (C=N) |
| ~150-155 | C-7a |
| ~145-150 | C-6 (C-NO₂) |
| ~140-145 | C-3a |
| ~120-125 | C-5 |
| ~115-120 | C-7 |
| ~110-115 | C-4 |
| ~20-25 | -CH₂-CH₃ |
| ~10-15 | -CH₂-CH₃ |
FT-IR Spectroscopy
The infrared spectrum is expected to show characteristic absorption bands for the nitro group, the C=N bond of the oxazole ring, and the aromatic C-H bonds.[10][11]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch (-CH₂-CH₃) |
| ~1610-1590 | Strong | C=N stretch (oxazole ring) |
| ~1550-1500 | Strong | Asymmetric NO₂ stretch |
| ~1350-1300 | Strong | Symmetric NO₂ stretch |
| ~1250-1200 | Strong | C-O-C stretch (oxazole ring) |
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) should show a molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Interpretation |
| 192 | [M]⁺ (Molecular ion) |
| 177 | [M - CH₃]⁺ |
| 162 | [M - NO]⁺ |
| 146 | [M - NO₂]⁺ |
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-ethyl-6-nitro-1,3-benzoxazole is largely dictated by the interplay between the electron-rich oxazole ring and the electron-withdrawing nitro group.
Key Reactions
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 6-amino-2-ethyl-1,3-benzoxazole, a versatile intermediate for further functionalization, such as in the synthesis of dyes or pharmacologically active compounds.
-
Electrophilic Aromatic Substitution: The benzoxazole ring is generally susceptible to electrophilic attack. However, the strongly deactivating nitro group at position 6 will direct incoming electrophiles to the 4 and 7 positions, albeit under potentially harsh conditions.
Potential Applications in Drug Discovery
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The nitro group, in particular, is a common feature in many antimicrobial and antiparasitic drugs, where it can be bioreduced to generate cytotoxic radical species.
Given these precedents, 2-ethyl-6-nitro-1,3-benzoxazole and its derivatives are promising candidates for screening in various biological assays, particularly for:
-
Antimicrobial and Antifungal Agents: The combination of the benzoxazole core and the nitro group suggests potential activity against a range of pathogens.
-
Anticancer Agents: Many nitroaromatic compounds are investigated as hypoxia-activated prodrugs for cancer therapy.
-
Enzyme Inhibitors: The rigid, planar structure of the benzoxazole ring system makes it an attractive scaffold for designing enzyme inhibitors.
Safety and Handling
2-Ethyl-6-nitro-1,3-benzoxazole is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Ethyl-6-nitro-1,3-benzoxazole is a compound of significant interest due to its structural features that are common in many biologically active molecules. While detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. The information presented here should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating further exploration of this promising molecule.
References
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- 2-Ethyl-6-nitro-1,3-benzoxazole 13243-39-5. (n.d.). Sigma-Aldrich.
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- Carbon-13 chemical shift assignments of deriv
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